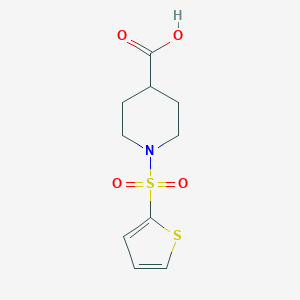

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Vue d'ensemble

Description

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is an organic compound that features a thiophene ring, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur.

Sulfonylation: The thiophene ring undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, favoring the C2 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as nitric acid for nitration, sulfur trioxide for sulfonation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitrothiophene, sulfonyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid exhibit significant antimicrobial properties. The thiophene ring is known to enhance the bioactivity of such compounds, making them potential candidates for developing new antibiotics. Studies have shown that derivatives of this compound can inhibit various bacterial strains, providing a foundation for further exploration in drug development.

Pharmacological Properties

The compound is also being investigated for its pharmacological properties, including anti-inflammatory and analgesic effects. Its ability to modulate biochemical pathways may offer therapeutic benefits in treating conditions such as arthritis or chronic pain syndromes. Ongoing research aims to elucidate the mechanisms through which this compound exerts its effects.

Proteomics Research

This compound is utilized in proteomics as a specialty reagent. It serves as a tool for studying protein interactions and modifications. The sulfonyl group enhances the reactivity of the compound, allowing it to selectively label proteins in complex biological samples.

Case Study: Protein Labeling

A notable study employed this compound for labeling specific proteins involved in cellular signaling pathways. By attaching the thiophene-sulfonyl moiety to target proteins, researchers were able to track their localization and interaction dynamics within live cells. This approach has implications for understanding disease mechanisms at the molecular level.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. Its unique functional groups allow chemists to create a variety of derivatives through substitution reactions.

Synthetic Applications

The compound can be used to synthesize more complex molecules that may have applications in pharmaceuticals or materials science. For example, it can serve as an intermediate in the synthesis of novel heterocyclic compounds, which are often key components in drug discovery.

Mécanisme D'action

The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring may interact with receptors or enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to the thiophene ring.

Piperidine-4-carboxylic acid derivatives: Compounds with similar piperidine and carboxylic acid functionalities.

Uniqueness

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene, sulfonyl, piperidine, and carboxylic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃NO₄S₂

- Molecular Weight : Approximately 275.34 g/mol

- CAS Registry Number : 327971-19-7

The compound consists of a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxylic acid functional group, which contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group serves as an electrophile, facilitating reactions with nucleophiles. The piperidine ring may modulate the activity of receptors or enzymes, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments.

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents for inflammatory conditions.

- Analgesic Properties : Its interactions with pain pathways indicate potential use as a pain management agent, although specific studies are needed to confirm these effects.

- Antitumor Activity : Some derivatives of related compounds have shown promise in inhibiting tumor growth, warranting further investigation into the antitumor potential of this compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties not found in other compounds. A comparison with similar compounds is illustrated in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid | Contains a phenyl substituent | May exhibit different biological activities |

| 1-(Thien-2-ylsulfonyl)piperidine-4-carboxylic acid | Similar sulfonyl and carboxylic groups | Potentially different pharmacological profiles |

| 1-(Furanyl-2-sulfonyl)piperidine-4-carboxylic acid | Furanyl instead of thiophene | Different electronic properties affecting reactivity |

This comparison highlights the potential for diverse biological activities based on structural variations among related compounds .

Case Studies and Research Findings

Recent studies have explored the biological evaluation of various derivatives related to this compound:

- In Vitro Studies : Investigations into binding affinities and receptor interactions have been conducted to assess the compound's pharmacological profiles. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

- Animal Models : Preliminary animal studies suggest that derivatives may exhibit significant anti-inflammatory and analgesic effects, although further research is necessary to validate these findings in clinical settings.

- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the compound's efficacy by modifying structural components to enhance biological activity while minimizing side effects .

Propriétés

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327971-19-7 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.